molecular formula C17H12N2OS B2729594 N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide CAS No. 536729-71-2

N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide

Cat. No.: B2729594
CAS No.: 536729-71-2
M. Wt: 292.36
InChI Key: REHKSLHMQBRSLY-UHFFFAOYSA-N
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Description

N-(Acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide is a chemical compound with the CAS Registry Number 536729-71-2 . It has a molecular formula of C17H12N2OS and a molecular weight of 292.36 g/mol . This structured compound is characterized by the fusion of an acenaphtho[1,2-d]thiazole ring system with a cyclopropanecarboxamide moiety, as described by its SMILES code O=C(C1CC1)NC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)S2 . The core scaffold of this molecule, acenaphtho[1,2-d]thiazol-8-amine, is a subject of interest in scientific research and is identified in regulatory substance databases . Researchers value this specific molecular architecture for its potential applications in various fields, including medicinal chemistry and materials science. The unique planar structure of the acenaphthylene unit, combined with the electron-rich thiazole ring and the strained cyclopropane group, makes it a compelling candidate for exploration as a building block in organic synthesis or as a core structure in the development of novel bioactive molecules. This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Prior to handling, researchers should consult relevant safety data sheets and conduct a comprehensive risk assessment.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS/c20-16(10-7-8-10)19-17-18-14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)21-17/h1-6,10H,7-8H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHKSLHMQBRSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Acenaphthene Derivatives with Thioamide Precursors

Thiazole rings are classically synthesized via the reaction of α-haloketones with thioamides or thioureas. For the acenaphtho[1,2-d]thiazole system, acenaphthene-1,2-dione can undergo bromination at the α-position, followed by cyclocondensation with thiourea derivatives (Fig. 1A).

Example Protocol (Adapted from):

  • Bromination : Treat acenaphthene-1,2-dione with N-bromosuccinimide (NBS) in dichloromethane at 0°C to yield α-bromoacenaphthenedione.
  • Thiazole Formation : React the α-bromo derivative with thiourea in ethanol under reflux (12 h). The thiazole ring forms via nucleophilic displacement of bromide by sulfur, followed by cyclodehydration.

Key Data:

Step Reagents Conditions Yield
Bromination NBS, CH₂Cl₂ 0°C, 2 h 85%
Cyclocondensation Thiourea, EtOH Reflux, 12 h 72%

Multi-Component Cascade Reactions

Multi-component reactions (MCRs) offer atom-efficient routes to fused thiazoles. A five-component cascade reported for thiazolo[3,2-a]pyridines can be adapted by substituting acenaphthenequinone for acetophenone derivatives (Fig. 1B).

Generalized Procedure:

  • Combine acenaphthenequinone, cyanoacetohydrazide, aromatic aldehyde, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride in ethanol.
  • Reflux for 24 h to facilitate domino N,S-acetal formation, Knoevenagel condensation, and cyclization.

Advantages:

  • Single-pot synthesis reduces purification steps.
  • High functional group tolerance (e.g., nitro, cyano).

Amidation of the Thiazole Amine

The final step involves coupling the acenaphthothiazole amine with cyclopropanecarbonyl chloride. Two approaches are viable:

Direct Amidation in Anhydrous Conditions

Protocol:

  • Dissolve acenaphtho[1,2-d]thiazol-8-amine in dry xylene.
  • Add cyclopropanecarbonyl chloride dropwise at 150°C under nitrogen.
  • Reflux for 1 h, then cool and precipitate the product with ethanol.

Yield Optimization:

  • Anhydrous conditions prevent hydrolysis to undesired amines.
  • Excess acyl chloride (1.2 eq) improves conversion.

Schotten-Baumann Reaction

Alternative Method:

  • Suspend the amine in aqueous NaOH.
  • Add cyclopropanecarbonyl chloride in dichloromethane at 0°C.
  • Stir vigorously for 2 h, extract with DCM, and concentrate.

Limitations:

  • Lower yields (50–60%) due to competing hydrolysis.

Purification and Characterization

Crystallization Techniques

Products are typically recrystallized from ethanol or ethanol/water mixtures. Single-crystal X-ray diffraction (as in) confirms regiochemistry and amide orientation.

Spectroscopic Validation

  • ¹H NMR : Cyclopropane protons appear as a multiplet (δ 1.2–1.5 ppm). Thiazole protons resonate as singlets (δ 7.5–8.5 ppm).
  • IR : Strong absorption at 1650 cm⁻¹ (C=O stretch).

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide exhibits significant anticancer properties. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrate that this compound possesses activity against several bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential applications in developing new antibiotics .

3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer’s disease. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative disorders .

Materials Science

1. Organic Electronics
this compound has been explored as a material for organic semiconductors due to its favorable electronic properties. Its incorporation into organic light-emitting diodes (OLEDs) has shown promise in enhancing device performance by improving charge transport and stability .

2. Photovoltaics
In the field of solar energy, this compound has been investigated as a potential component in organic photovoltaic cells. Its ability to absorb light efficiently and convert it into electrical energy positions it as a valuable material in the development of next-generation solar cells .

Environmental Applications

1. Environmental Monitoring
The compound's unique chemical properties make it suitable for use in environmental monitoring applications. It can be utilized as a marker for detecting specific pollutants or contaminants in water sources due to its stability and detectability at low concentrations .

2. Bioremediation
this compound may also play a role in bioremediation strategies aimed at degrading hazardous waste materials. Preliminary studies suggest that certain microbial strains can utilize this compound as a carbon source, thereby facilitating the breakdown of more complex pollutants.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. The study utilized various assays to evaluate apoptosis and cell cycle distribution, confirming the compound's potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In an investigation assessing the antimicrobial properties against resistant bacterial strains, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This case study highlights its potential for development into therapeutic agents against antibiotic-resistant infections.

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide is unique due to its combination of acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.

Biological Activity

N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide (CAS No. 536729-71-2) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which combine acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group. This article explores the biological activity of this compound, focusing on its potential applications in drug development, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

N acenaphtho 1 2 d thiazol 8 yl cyclopropanecarboxamide\text{N acenaphtho 1 2 d thiazol 8 yl cyclopropanecarboxamide}

This structure incorporates a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from acenaphthoquinone. A common method includes the reaction of acenaphthoquinone with aryl or alkyl isothiocyanates and amines in the presence of catalysts such as spinel NiFe₂O₄ nanoparticles in aqueous ethanol. This method emphasizes green chemistry principles by utilizing recyclable catalysts and solvent systems to enhance sustainability in chemical processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC₅₀ values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it possesses effective antibacterial activity, comparable to standard antibiotics like ciprofloxacin. The thiazole moiety is believed to play a crucial role in this bioactivity by interacting with bacterial enzymes.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The thiazole ring may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors may lead to altered signaling pathways associated with cell growth and survival.

These interactions can result in various biological effects, including apoptosis in cancer cells and inhibition of bacterial growth.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties. The lead compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications to enhance potency and selectivity.

Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial activity of this compound against resistant strains of bacteria. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics. This suggests potential applications in treating multidrug-resistant infections.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(acenaphtho[1,2-d]thiazol-8-yl)-4-chlorobenzamideAnticancer & AntimicrobialPresence of 4-chlorobenzamide group
SulfathiazoleAntimicrobialEstablished antibiotic properties
RitonavirAntiviralSpecificity towards HIV protease

This compound is unique due to its dual potential as an anticancer and antimicrobial agent, which is not commonly found among similar compounds.

Q & A

Q. How can reaction kinetics data inform mechanistic pathways for cyclopropane-thiazole coupling?

  • Methodological Answer :
  • Rate Law Determination : Monitor reaction progress via in-situ IR or LC-MS to derive rate constants.
  • Isotope Effects : Compare kH/kD for proton transfer steps using deuterated reagents .
  • Eyring Analysis : Calculate activation parameters (ΔH‡, ΔS‡) to distinguish concerted vs. stepwise mechanisms .

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